4-[(E)-{2-[(4-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]-2-nitrophenyl 4-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-{2-[(4-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]-2-nitrophenyl 4-methoxybenzoate is a complex organic compound that features a combination of functional groups, including nitro, methoxy, and carbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{2-[(4-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]-2-nitrophenyl 4-methoxybenzoate typically involves multiple steps:
Formation of the hydrazone: The reaction between 4-hydroxybenzaldehyde and hydrazine hydrate forms the hydrazone intermediate.
Condensation reaction: The hydrazone intermediate undergoes a condensation reaction with 2-nitrobenzaldehyde to form the desired product.
Esterification: The final step involves the esterification of the product with 4-methoxybenzoic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[(E)-{2-[(4-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]-2-nitrophenyl 4-methoxybenzoate involves interactions with various molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, depending on its specific application.
Pathways Involved: It can modulate signaling pathways, induce apoptosis in cancer cells, or inhibit specific enzymes involved in inflammation.
Comparison with Similar Compounds
Similar Compounds
4-[(E)-{2-[(4-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]-2-nitrophenyl benzoate: Similar structure but lacks the methoxy group.
4-[(E)-{2-[(4-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]-2-nitrophenyl 4-ethoxybenzoate: Similar structure but has an ethoxy group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in 4-[(E)-{2-[(4-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]-2-nitrophenyl 4-methoxybenzoate may enhance its solubility and bioavailability, making it a unique candidate for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C22H17N3O7 |
---|---|
Molecular Weight |
435.4 g/mol |
IUPAC Name |
[4-[(E)-[(4-hydroxybenzoyl)hydrazinylidene]methyl]-2-nitrophenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C22H17N3O7/c1-31-18-9-5-16(6-10-18)22(28)32-20-11-2-14(12-19(20)25(29)30)13-23-24-21(27)15-3-7-17(26)8-4-15/h2-13,26H,1H3,(H,24,27)/b23-13+ |
InChI Key |
NVHSARVNHVNLBW-YDZHTSKRSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)C3=CC=C(C=C3)O)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.